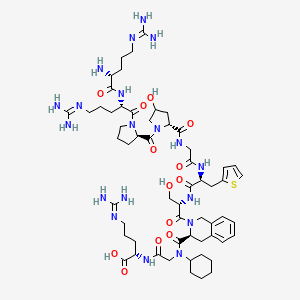
H-D-Arg-Arg-D-Pro-D-xiHyp-Gly-2Thi-Ser-Tic-N(cHex)Gly-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-D-Arg-Arg-D-Pro-D-xiHyp-Gly-2Thi-Ser-Tic-N(cHex)Gly-Arg-OH icatibant . It consists of ten amino acids: D-arginine, arginine, D-proline, D-hydroxyproline, glycine, 2-thienylalanine, serine, D-tetrahydroisoquinoline-3-carboxylic acid, N-cyclohexylglycine, and arginine . Icatibant is primarily recognized as a bradykinin receptor antagonist used in the treatment of acute attacks of hereditary angioedema .
Preparation Methods
Synthetic Routes and Reaction Conditions
Icatibant is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group of the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of icatibant follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process is optimized to ensure high purity and yield, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
Icatibant undergoes various chemical reactions, including:
Oxidation: The thiol group in 2-thienylalanine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Icatibant has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating bradykinin receptors and related pathways.
Medicine: Clinically used to treat hereditary angioedema by blocking bradykinin B2 receptors.
Mechanism of Action
Icatibant exerts its effects by competitively inhibiting the bradykinin B2 receptor, preventing bradykinin from binding and activating the receptor . This inhibition reduces the symptoms of hereditary angioedema, such as swelling and pain. The molecular targets include the bradykinin B2 receptor, and the pathways involved are those related to inflammation and vascular permeability .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: A natural peptide that icatibant antagonizes.
Des-Arg9-bradykinin: A metabolite of bradykinin with similar but less potent effects.
HOE 140: Another bradykinin receptor antagonist with a similar structure.
Uniqueness
Icatibant is unique due to its high specificity and potency as a bradykinin B2 receptor antagonist. Its synthetic nature allows for precise control over its structure and function, making it a valuable therapeutic agent .
Properties
Molecular Formula |
C58H89N19O13S |
|---|---|
Molecular Weight |
1292.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(3S)-2-[(2S)-2-[[(2S)-2-[[2-[[(2R)-1-[(2R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-cyclohexylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C58H89N19O13S/c59-38(16-6-20-66-56(60)61)48(82)72-39(17-7-21-67-57(62)63)51(85)74-23-9-19-43(74)53(87)77-30-36(79)26-44(77)50(84)69-28-46(80)71-41(27-37-15-10-24-91-37)49(83)73-42(32-78)52(86)76-29-34-12-5-4-11-33(34)25-45(76)54(88)75(35-13-2-1-3-14-35)31-47(81)70-40(55(89)90)18-8-22-68-58(64)65/h4-5,10-12,15,24,35-36,38-45,78-79H,1-3,6-9,13-14,16-23,25-32,59H2,(H,69,84)(H,70,81)(H,71,80)(H,72,82)(H,73,83)(H,89,90)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t36?,38-,39+,40+,41+,42+,43-,44-,45+/m1/s1 |
InChI Key |
UZTHIUKOCVEJNZ-AEDXMOCQSA-N |
Isomeric SMILES |
C1CCC(CC1)N(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CS4)NC(=O)CNC(=O)[C@H]5CC(CN5C(=O)[C@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C2CC3=CC=CC=C3CN2C(=O)C(CO)NC(=O)C(CC4=CC=CS4)NC(=O)CNC(=O)C5CC(CN5C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















